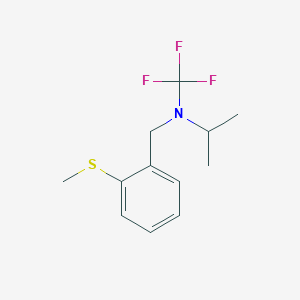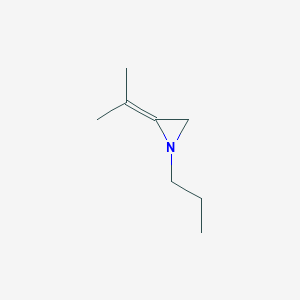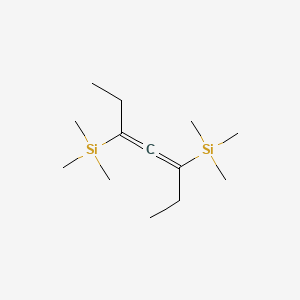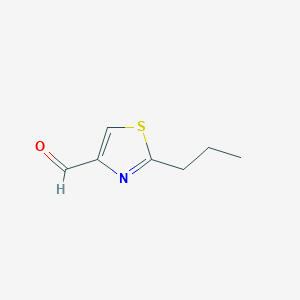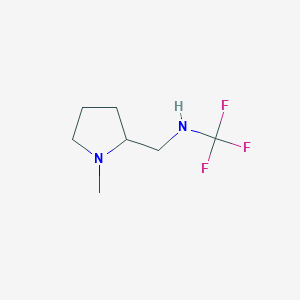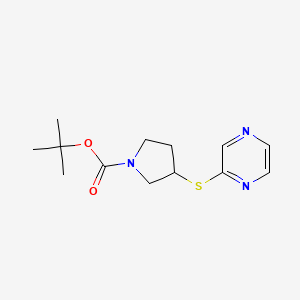![molecular formula C7H10F2O B13954900 1-[(Z)-1,2-Difluorovinyl]Cyclopentanol](/img/structure/B13954900.png)
1-[(Z)-1,2-Difluorovinyl]Cyclopentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Z)-1,2-Difluorovinyl]Cyclopentanol is an organic compound characterized by a cyclopentane ring substituted with a hydroxyl group and a difluorovinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[(Z)-1,2-Difluorovinyl]Cyclopentanol can be synthesized through several methods. One common approach involves the selective hydrogenation of furfural-like compounds using a bimetallic catalyst such as ruthenium-molybdenum. This method achieves high selectivity and efficiency under optimized conditions . Another method involves the reduction of cyclopentanone using sodium borohydride, where the carbonyl group is converted to a hydroxyl group .
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation processes. The use of metal catalysts like palladium or platinum in the hydrogenation of cyclopentene is a common industrial method . Additionally, the selective conversion of furfural to cyclopentanol using copper-cobalt catalysts has been explored .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(Z)-1,2-Difluorovinyl]Cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form cyclopentanone.
Reduction: The compound can be reduced to form cyclopentane.
Substitution: The difluorovinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions.
Major Products:
Oxidation: Cyclopentanone.
Reduction: Cyclopentane.
Substitution: Various substituted cyclopentanol derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(Z)-1,2-Difluorovinyl]Cyclopentanol has several scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Wirkmechanismus
The mechanism by which 1-[(Z)-1,2-Difluorovinyl]Cyclopentanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The difluorovinyl group can participate in interactions with hydrophobic pockets, affecting the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Cyclopentanol: A structurally similar compound with a hydroxyl group but lacking the difluorovinyl group.
Cyclopentanone: The oxidized form of cyclopentanol, used in various chemical syntheses.
1,2-Dibromocyclopentane: A compound with similar cyclopentane ring but substituted with bromine atoms instead of the difluorovinyl group.
Uniqueness: 1-[(Z)-1,2-Difluorovinyl]Cyclopentanol is unique due to the presence of the difluorovinyl group, which imparts distinct chemical properties and reactivity compared to its analogs
Eigenschaften
Molekularformel |
C7H10F2O |
|---|---|
Molekulargewicht |
148.15 g/mol |
IUPAC-Name |
1-(1,2-difluoroethenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C7H10F2O/c8-5-6(9)7(10)3-1-2-4-7/h5,10H,1-4H2 |
InChI-Schlüssel |
CXWUKAGSJHGALL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C(=CF)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


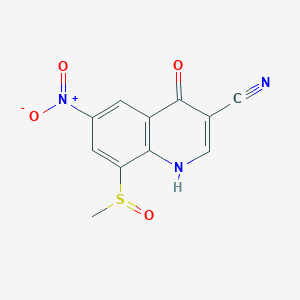
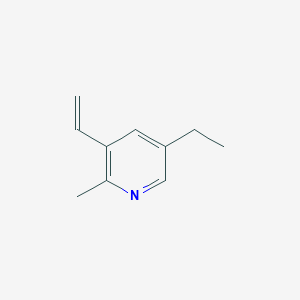
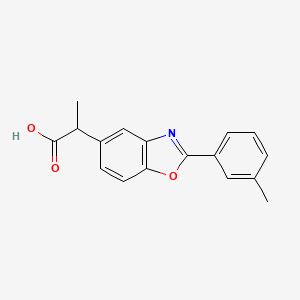
![(4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B13954831.png)
